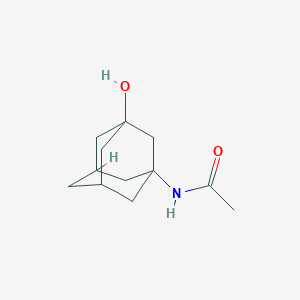

N-(3-Hydroxyadamantan-1-yl)acetamide

Description

Academic Significance of the Adamantane (B196018) Scaffold in Medicinal Chemistry

The adamantane moiety has garnered significant attention in medicinal chemistry due to its distinctive structural and physicochemical properties. nih.govnih.gov First isolated from petroleum in 1933 and later synthesized in 1941, its widespread availability for research expanded significantly after a more efficient synthesis method was developed in 1957. nih.gov This paved the way for the incorporation of the adamantane scaffold into a wide array of drug candidates. nih.gov

The academic significance of the adamantane scaffold can be attributed to several key features:

Lipophilicity: The bulky and hydrocarbon-rich structure of adamantane imparts a high degree of lipophilicity to molecules. nih.govresearchgate.net This property can enhance a drug's ability to cross biological membranes, including the blood-brain barrier, which is crucial for developing treatments for central nervous system disorders. researchgate.net

Rigidity and Three-Dimensional Structure: Unlike flexible alkyl chains, the adamantane cage is conformationally rigid. This rigidity provides a stable and predictable framework for the precise spatial orientation of functional groups, which can lead to more selective and potent interactions with biological targets such as enzymes and receptors. pensoft.netmdpi.com

Metabolic Stability: The adamantane nucleus is generally resistant to metabolic degradation. researchgate.net Incorporating this scaffold into a drug molecule can protect it from enzymatic breakdown, thereby prolonging its half-life and duration of action in the body. researchgate.net

These advantageous properties have led to the successful development of several adamantane-based drugs for a variety of therapeutic applications. researchgate.net

Table 1: Examples of Clinically Used Drugs Containing the Adamantane Scaffold

| Drug Name | Therapeutic Application | Key Features of Adamantane Contribution |

|---|---|---|

| Amantadine (B194251) | Antiviral (Influenza A), Parkinson's Disease | Enhances lipophilicity for CNS penetration, provides a rigid framework for ion channel interaction. nih.govwikipedia.org |

| Memantine (B1676192) | Alzheimer's Disease | The adamantane group is crucial for its mechanism as an NMDA receptor antagonist. nih.gov |

| Rimantadine (B1662185) | Antiviral (Influenza A) | A derivative of amantadine with a similar mechanism of action. nih.gov |

| Saxagliptin | Type 2 Diabetes | The adamantane moiety contributes to the binding affinity and selectivity for the DPP-4 enzyme. |

| Vildagliptin | Type 2 Diabetes | The adamantane group plays a role in the inhibitor's interaction with the active site of the DPP-4 enzyme. |

Historical Trajectory of N-(3-Hydroxyadamantan-1-yl)acetamide Research in Pharmaceutical Science

A detailed historical trajectory specifically for this compound in pharmaceutical science is not extensively documented in publicly available scientific literature. This suggests that the compound may have been primarily investigated as a chemical intermediate in the synthesis of more complex adamantane derivatives or as part of broader screening libraries rather than being the central focus of a dedicated drug development program.

The research history of adamantane derivatives, however, provides a rich context. The journey began in the 1960s with the discovery of the antiviral properties of amantadine against the influenza A virus. nih.gov This marked the birth of the medicinal chemistry of adamantane derivatives and spurred further investigation into this class of compounds. nih.gov

Subsequent research led to the development of other adamantane-based drugs, including rimantadine for influenza and memantine for Alzheimer's disease. nih.gov The focus of research has often been on modifying the adamantane core with various functional groups to modulate biological activity and pharmacokinetic properties. The introduction of hydroxyl and amino groups, as seen in this compound, is a common strategy in medicinal chemistry to introduce hydrogen bonding capabilities and alter solubility.

While a specific timeline for this compound is not clear, its existence and study are a logical extension of the broader historical trend in medicinal chemistry of exploring the chemical space around the adamantane scaffold to discover new therapeutic agents. It is plausible that this compound has been synthesized and evaluated in various research projects focusing on areas where adamantane derivatives have shown promise, such as antiviral, anticancer, and neurological disorders. mdpi.comnih.gov For instance, a study on novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives explored their cytotoxic effects on various cancer cell lines, showcasing the ongoing interest in adamantane-acetamide structures in drug discovery. mdpi.comnih.gov

Table 2: Key Milestones in Adamantane Research

| Year | Milestone | Significance |

|---|---|---|

| 1933 | Isolation of adamantane from petroleum. nih.gov | Discovery of the fundamental adamantane structure. |

| 1941 | First chemical synthesis of adamantane. nih.gov | Enabled more controlled study of adamantane and its properties. |

| 1957 | Development of an efficient synthesis method for adamantane. nih.gov | Made adamantane widely available for research, accelerating its use in various fields. |

| 1964 | Discovery of the antiviral activity of amantadine. nih.gov | First major pharmaceutical application of an adamantane derivative. |

Structure

3D Structure

Properties

IUPAC Name |

N-(3-hydroxy-1-adamantyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-8(14)13-11-3-9-2-10(4-11)6-12(15,5-9)7-11/h9-10,15H,2-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQQCWHALQYFDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC12CC3CC(C1)CC(C3)(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385724 | |

| Record name | 1-acetylamino-3-adamantanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778-10-9 | |

| Record name | 1-acetylamino-3-adamantanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of N 3 Hydroxyadamantan 1 Yl Acetamide

Established Synthetic Pathways for N-(3-Hydroxyadamantan-1-yl)acetamide

The synthesis of this compound is fundamentally linked to its precursor, 3-amino-1-adamantanol. The established pathway involves the selective acetylation of this precursor.

Regioselective Acetylation Protocols for 3-Amino-1-adamantanol

The structure of 3-amino-1-adamantanol contains two functional groups: a primary amine and a tertiary alcohol. For the synthesis of this compound, the amino group must be selectively acetylated without affecting the hydroxyl group. This regioselectivity is typically achieved under standard acylation conditions.

The nucleophilicity of the primary amine is significantly greater than that of the tertiary alcohol. This difference in reactivity allows for the use of common acetylating agents, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a base. The reaction proceeds as a nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acetylating agent. The hydroxyl group, being a weaker nucleophile and sterically hindered at the bridgehead position of the adamantane (B196018) cage, does not readily react under these conditions. This inherent difference in reactivity provides a straightforward and efficient method for the synthesis of the target compound. One patented method for producing 3-amino-1-adamantanol involves the hydrolysis of 3-acetylamino-1-adamantanol (this compound) using a strong base in an alcohol solvent, demonstrating the stability of the amide bond and its controlled formation and cleavage. kaimosi.com

Innovative Synthetic Approaches and Process Optimization for this compound Production

Research into the production of this compound and its precursors has led to several innovative strategies aimed at improving yield, reducing costs, and enhancing environmental safety.

Strategic Synthesis of Key 3-Amino-1-adamantanol Intermediates

The efficient synthesis of the pivotal intermediate, 3-amino-1-adamantanol, is critical. Several strategic routes have been developed, starting from various adamantane derivatives. kaimosi.comresearchgate.netpatsnap.comchemicalbook.comgoogle.com

One common and high-yielding approach begins with amantadine (B194251) (1-aminoadamantane) or its hydrochloride salt. chemicalbook.comresearchgate.net This method involves oxidation through a nitration reaction using a mixture of sulfuric acid and nitric acid, followed by a hydroxylation step under alkaline conditions. chemicalbook.comgoogle.com Yields for this process are reported to be high, often exceeding 80%. chemicalbook.com An optimized version of this process utilizes a microchannel reactor to control the highly exothermic nitration reaction, improving safety and reducing by-products. wipo.int

Another prominent pathway starts from adamantane itself, which is a more cost-effective raw material. kaimosi.compatsnap.com This process involves reacting adamantane with a nitrile compound in the presence of a strong acid to directly form an acetamido group at one bridgehead position and a hydroxyl group at another, yielding this compound, which is then hydrolyzed to 3-amino-1-adamantanol. patsnap.com

A third route utilizes adamantane carboxylic acid. This multi-step synthesis includes bromination, a modified Curtius rearrangement, and subsequent hydrolysis to yield the final product. researchgate.netguidechem.com While effective, this method can involve more steps and potentially hazardous reagents like azides. google.com

| Starting Material | Key Reactions | Reported Yield | Reference |

|---|---|---|---|

| Amantadine (or its salt) | Nitration (H₂SO₄/HNO₃), followed by alkaline hydroxylation | >80% | chemicalbook.com |

| Adamantane | Reaction with a nitrile compound in strong acid, followed by hydrolysis | High yield, suitable for industrial production | kaimosi.compatsnap.com |

| Adamantane Carboxylic Acid | Bromination, Curtius rearrangement, Hydrolysis | 34% | researchgate.net |

Enzymatic Biotransformations in the Synthesis of Related Gliptins

The class of drugs known as gliptins, which includes Vildagliptin, are inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme. nih.govacs.org While direct enzymatic synthesis of this compound is not widely reported, enzymatic biotransformations are playing an increasingly important role in the synthesis of the final active pharmaceutical ingredients. For instance, the synthesis of Sitagliptin, another DPP-4 inhibitor, has been significantly improved through the use of enzymes like transaminases. These enzymes can create chiral amines with high enantioselectivity, a critical step in the synthesis of many gliptins. This "green chemistry" approach reduces the need for hazardous reagents and often simplifies purification processes. The successful application of biocatalysis in the synthesis of related compounds suggests a promising avenue for future optimization of synthetic routes involving adamantane-based intermediates.

Functionalization Strategies for Adamantane Derivatives Leading to this compound Analogs

The creation of analogs of this compound is a key strategy in drug discovery to explore structure-activity relationships. This requires versatile methods for the selective functionalization of the adamantane core. The high strength of the C-H bonds in adamantane presents a challenge, but several advanced methods have been developed. nih.gov

One powerful technique is the direct, catalyst-controlled C-H functionalization. acs.orgchemrxiv.orgresearchgate.net Using photoredox and hydrogen-atom transfer (HAT) catalysis, it is possible to selectively functionalize the strong tertiary (bridgehead) C-H bonds of the adamantane cage. acs.org This allows for the introduction of a wide range of functional groups, including alkyl and acyl groups, onto the adamantane scaffold with high chemoselectivity. nih.govacs.org Such methods provide a direct route to novel analogs that would be difficult to access through traditional multi-step synthetic sequences. For example, this strategy can be used to modify adamantane-containing drugs to explore new pharmacological properties.

| Functionalization Strategy | Description | Potential Application | Reference |

|---|---|---|---|

| Photoredox / H-Atom Transfer (HAT) Catalysis | Directly activates and functionalizes strong tertiary C-H bonds on the adamantane cage. | Introduction of alkyl, aryl, or other functional groups to create novel analogs. | acs.org |

| Radical-based Acylation | Direct conversion of C-H bonds to C-C bonds to form acyladamantanes. | Creation of ketone, ester, or aldehyde derivatives as precursors for further modification. | nih.gov |

| Microbial Hydroxylation | Uses microorganisms to regioselectively introduce hydroxyl groups onto the adamantane skeleton. | Synthesis of polyhydroxylated adamantane derivatives. | nih.gov |

This compound as a Pivotal Precursor in Drug Discovery

This compound derives its significance primarily from its role as a direct precursor to 3-amino-1-adamantanol, a key building block for the antidiabetic drug Vildagliptin. chemicalbook.comnewdrugapprovals.org Vildagliptin is a potent and selective DPP-4 inhibitor used for the treatment of type 2 diabetes mellitus. nih.govacs.org

The synthesis of Vildagliptin involves the coupling of 3-amino-1-adamantanol with a proline-derived fragment. researchgate.netgoogle.com The adamantane group in Vildagliptin is crucial for its pharmacological profile. Its bulky and highly lipophilic nature allows it to anchor effectively within the active site of the DPP-4 enzyme, contributing to the drug's high potency and selectivity. The rigidity of the adamantane cage also limits conformational flexibility, which can lead to more predictable binding and improved pharmacokinetic properties. Therefore, the efficient and scalable synthesis of this compound and its subsequent conversion to 3-amino-1-adamantanol are of high importance to the pharmaceutical industry. chemicalbook.comgoogle.com

Construction of Gliptin-based Hybrid Scaffolds

The synthesis of gliptin-based hybrid scaffolds often involves the use of this compound as a key intermediate. These scaffolds are designed to target Dipeptidyl Peptidase-4 (DPP-4), a significant therapeutic target for type 2 diabetes mellitus. The adamantane moiety is incorporated to improve the drug-like properties of the final compounds.

One synthetic approach involves the initial preparation of the 3-hydroxyadamantane parent compound, which can then be derivatized. researchgate.net The synthesis of hybrid scaffolds may involve coupling this compound with other heterocyclic systems known for their biological activity. For instance, the combination with quinazolinone moieties has been explored. researchgate.net The general strategy often includes the activation of a carboxylic acid derivative of the heterocyclic system, followed by an amidation reaction with the amino group of a derivative of this compound. The resulting hybrid molecules are then evaluated for their potential as DPP-4 inhibitors.

The rationale behind constructing these hybrid scaffolds is to combine the pharmacophoric features of known DPP-4 inhibitors with the advantageous properties of the adamantane cage. This can lead to novel compounds with improved potency, selectivity, and pharmacokinetic profiles.

Integration into Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Chemotypes

This compound is a key structural component in several potent and selective DPP-4 inhibitors, a class of drugs known as gliptins. researchgate.net The adamantyl group often occupies a specific pocket in the DPP-4 enzyme, contributing to the high binding affinity of the inhibitors. The synthesis of these inhibitors typically involves the coupling of a chiral aminopyrrolidine moiety with a suitable adamantane-containing building block.

The development of DPP-4 inhibitors is a significant area of research for the treatment of various diseases, including coronary heart disease, heart failure, stroke, and diabetes mellitus. researchgate.net The gliptins have shown promise as therapeutic agents and can be used as monotherapy or in combination with other hypoglycemic agents. researchgate.net

Synthetic strategies for incorporating the this compound moiety into DPP-4 inhibitors are diverse. One common method involves the reaction of 3-amino-N-(adamantan-1-yl)acetamide with a suitable electrophile, such as a chloroacetyl derivative of a heterocyclic amine. This leads to the formation of the desired N-substituted acetamide (B32628) derivative.

| Compound | Target | IC50 (nM) |

| Sitagliptin | DPP-4 | 22 ± 2 |

| Bicyclic Compound 24 | DPP-4 | 100 ± 4 |

| Tricyclic Compound 31 | DPP-4 | 94 ± 4 |

This table presents the DPP-4 inhibitory activity of selected compounds. nih.gov

The design of novel DPP-4 inhibitors often involves computational modeling to predict the binding interactions between the inhibitor and the enzyme. nih.gov This allows for the rational design of molecules with improved affinity and selectivity. For example, the interaction of 3-pyridylacetamide derivatives with Arg125 in the DPP-4 enzyme has been targeted to achieve potent inhibitory activity. nih.gov

Derivatization for 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitor Development

The modulation of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) activity with selective inhibitors has shown potential benefits for various metabolic disorders. nih.govnih.gov This enzyme is responsible for the conversion of inactive cortisone (B1669442) to active cortisol. nih.gov this compound has been utilized as a scaffold for the development of potent and selective 11β-HSD1 inhibitors. nih.govnih.gov

The synthetic approach to these inhibitors involves the derivatization of the adamantyl carboxamide and acetamide core. nih.govnih.gov Optimization of an initial lead compound can lead to the discovery of inhibitors with IC50 values in the nanomolar range. nih.govnih.gov These compounds have also demonstrated high selectivity for 11β-HSD1 over other related enzymes such as 11β-HSD2 and 17β-HSD1. nih.govnih.gov

One notable derivative, compound 15, exhibited an IC50 of 114 nM and showed weak inhibitory activity against key human cytochrome P450 enzymes, along with moderate stability in human liver microsomes, marking it as a candidate for further development. nih.gov Another compound, KR-67607, a novel selective 11β-HSD1 inhibitor, has shown protective effects in a model of dry eye syndrome. mdpi.com

| Compound | Target | IC50 (nM) |

| Compound 15 | 11β-HSD1 | 114 |

| Compound 41 | 11β-HSD1 | 280 |

This table showcases the inhibitory potency of adamantyl carboxamide and acetamide derivatives against human 11β-HSD1. nih.govnih.gov

The structure-activity relationship studies of these adamantane derivatives have provided valuable insights for the design of more potent and selective 11β-HSD1 inhibitors. The lipophilic nature of the adamantane cage is believed to contribute to the high affinity of these compounds for the enzyme's active site.

Molecular Interactions and Structure Activity Relationship Sar Elucidation of N 3 Hydroxyadamantan 1 Yl Acetamide Derivatives

Fundamental Principles of Ligand-Receptor Molecular Recognition in Drug Design

Molecular recognition is the foundation of drug action, governing the specific and stable binding of a drug molecule (ligand) to its biological target (receptor). wiley.com This process controls nearly every aspect of biology, from enzyme catalysis to gene regulation. scispace.com In drug design, a deep understanding of these recognition processes is essential for creating therapeutic agents that are both potent and highly selective, thereby minimizing off-target effects and associated side effects. scispace.com The interaction between a ligand and its receptor is not due to a single powerful force, but rather the cumulative effect of multiple, individually weak molecular forces that collectively create a strong and specific bond. americanpharmaceuticalreview.com

The primary principle guiding these interactions is the concept of complementarity. This includes steric complementarity, where the ligand's shape fits snugly into the receptor's binding site, reminiscent of the "lock-and-key" model first proposed by Emil Fischer. wiley.com It also involves electronic complementarity, where the electrostatic, hydrophobic, and hydrogen-bonding characteristics of the ligand align favorably with those of the receptor. The ultimate goal for a drug designer is to engineer a molecule whose interactions with the desired receptor are significantly stronger and more stable than its interactions with water or other non-intended biological targets. americanpharmaceuticalreview.com

The binding of a ligand to a receptor is driven by a variety of non-covalent molecular interactions. These interactions, which vary in strength and directionality, are crucial for both the affinity (strength of binding) and specificity of a drug.

Key Molecular Interactions in Drug Design

| Interaction Type | Description | Relative Strength | Key Characteristics |

| Hydrophobic Interactions | Occur between nonpolar regions of the ligand and receptor, driven by the displacement of ordered water molecules from the binding site. | Weak | Non-directional; crucial for initial recognition and increasing affinity. americanpharmaceuticalreview.com |

| Hydrogen Bonds | Formed between a hydrogen atom covalently bonded to an electronegative atom (donor, e.g., O-H, N-H) and another electronegative atom (acceptor, e.g., O, N). | Moderate | Highly directional; requires specific geometry and optimal distances (typically 2.8-3.2 Å). americanpharmaceuticalreview.com |

| Ionic Interactions (Salt Bridges) | Electrostatic attraction between oppositely charged groups (e.g., carboxylate and ammonium (B1175870) ions). | Strong | Can significantly increase affinity but may reduce bioavailability and cell permeability. scispace.comamericanpharmaceuticalreview.com |

| Van der Waals Forces | Weak, transient attractions between temporary dipoles in adjacent, non-bonded atoms. | Very Weak | Occur over very short distances; collectively important for a close fit between ligand and receptor. |

| Pi-Stacking | Attractive, non-covalent interactions between the electron clouds of aromatic rings. | Weak-Moderate | Important for the binding of ligands containing aromatic systems. |

Modern drug design often employs computational methods, such as molecular docking, to predict and analyze these interactions. springernature.com These in silico techniques allow researchers to model how a ligand fits into a receptor's active site and to estimate the strength of the resulting interactions, thereby guiding the rational design of more effective drugs. springernature.com

Comprehensive Structure-Activity Relationship (SAR) Studies of N-(3-Hydroxyadamantan-1-yl)acetamide Analogues

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to quantify the correlation between a molecule's chemical structure and its biological activity. nih.gov For derivatives of this compound, SAR studies focus on how modifications to its three main components—the adamantane (B196018) core, the hydroxyl group, and the acetamide (B32628) group—influence its interaction with biological targets.

The adamantane cage is a unique structural motif in medicinal chemistry. It is a rigid, bulky, and highly lipophilic polycyclic hydrocarbon. mdpi.comsemanticscholar.org The introduction of this moiety into a drug candidate often enhances its lipophilicity and metabolic stability, which can improve its pharmacokinetic profile. semanticscholar.orgnih.gov

Lipophilicity and Stability: The adamantyl group's lipophilicity can facilitate passage through biological membranes and protect adjacent functional groups from metabolic degradation, thereby enhancing a drug's stability and distribution. semanticscholar.org This is a critical factor in modifying the bioavailability and therapeutic effect of a compound. mdpi.com

Rigid Scaffold: Unlike flexible alkyl chains, the adamantane cage is conformationally rigid. This property is highly valuable in drug design because it reduces the entropic penalty upon binding to a receptor and locks attached functional groups into well-defined spatial orientations. This pre-organization can lead to higher binding affinity and selectivity.

Substitutions: The biological activity of adamantane derivatives is exquisitely sensitive to the nature and position of substituents on the cage. Early studies on amantadine (B194251), a simple 1-aminoadamantane, revealed that its antiviral activity was critically dependent on the amino group. nih.gov Replacing the amine with other functionalities, such as hydroxyl (-OH), cyano (-CN), or carboxyl (-CO2H) groups, resulted in inactive compounds, establishing a crucial SAR principle for this class. researchgate.net Further modifications, such as adding a methyl group to create rimantadine (B1662185), significantly altered the compound's properties, reducing side effects by limiting its passage through the blood-brain barrier. researchgate.net

Stereochemistry: For adamantane derivatives that are chiral, stereochemistry can play a significant role in biological activity. Studies on diastereoisomers of (adamant-2-yl)-containing compounds have shown that while both isomers may exhibit activity, they often do so to different extents, highlighting the importance of a specific three-dimensional arrangement for optimal receptor interaction. semanticscholar.org

The table below summarizes hypothetical SAR findings for modifications to the adamantane core in analogues of this compound, based on established principles.

Hypothetical SAR of Adamantane Core Modifications

| Modification | Position of Substitution | Expected Impact on Activity | Rationale |

| Addition of small alkyl groups | C5, C7 | May increase lipophilicity and van der Waals contacts; activity change is target-dependent. | Modifies steric bulk and hydrophobic interactions within the binding pocket. |

| Introduction of polar groups | C5, C7 | Likely to decrease activity unless a specific polar interaction is possible at that position. | Can disrupt critical hydrophobic interactions or introduce unfavorable desolvation penalties. |

| Altering core structure (e.g., homoadamantane) | N/A | Could alter the distance and angle between key functional groups, likely reducing activity. | The precise geometry of the rigid adamantane scaffold is often crucial for correct pharmacophore presentation. |

| Changing stereocenter (if applicable) | Chiral carbon | Can significantly increase or decrease activity. | Receptors are chiral environments, and only one enantiomer/diastereomer typically achieves an optimal fit. semanticscholar.org |

The hydroxyl (-OH) and acetamide (-NHCOCH₃) groups at the 1 and 3 positions of the adamantane core are the primary points of interaction with a biological receptor. Their ability to form specific, directional hydrogen bonds is critical to the molecule's biological activity.

The acetamide group is particularly important as it provides both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). Similarly, the hydroxyl group can act as both a hydrogen bond donor (the O-H proton) and an acceptor (the oxygen lone pairs). The presence of these functionalities suggests that hydrogen bonding is a key determinant of the binding affinity of this compound derivatives. americanpharmaceuticalreview.comresearchgate.net

The spatial arrangement of these groups is fixed by the rigid adamantane scaffold. The 1,3-disubstitution pattern places the hydroxyl and acetamide groups at a specific distance and orientation relative to each other. This defined three-dimensional arrangement constitutes a pharmacophore—the precise ensemble of steric and electronic features that is necessary for molecular recognition at the receptor. Any modification that alters the nature of these groups or their relative positioning would be expected to have a profound impact on binding affinity and selectivity.

For example, converting the hydroxyl group to a methoxy (B1213986) ether (-OCH₃) would eliminate its ability to act as a hydrogen bond donor, which could drastically reduce binding affinity if that interaction is critical. Likewise, altering the acetamide to a different amide or other functional group would change its size, electronics, and hydrogen bonding capacity, thus modulating its biological effect. nih.gov Studies on other molecules have shown that intermolecular N–H···O and O–H···O hydrogen bonds involving hydroxyl and acetamido groups can be pivotal in forming stable complexes. researchgate.net

Rational Design and Optimization Strategies for this compound-Derived Leads

Once a lead compound such as this compound is identified, rational design strategies are employed to optimize its properties, including potency, selectivity, and pharmacokinetics. These strategies generally fall into two categories: ligand-based and structure-based design. nih.gov

Ligand-Based Drug Design (LBDD): This approach is used when the three-dimensional structure of the biological target is unknown. nih.gov It relies on analyzing the structures of a series of molecules known to be active at the target.

Pharmacophore Modeling: By comparing the structures of several active analogues of this compound, a 3D pharmacophore model can be generated. This model defines the essential spatial arrangement of key features, such as hydrogen bond donors/acceptors and hydrophobic centers, required for activity. This model can then be used to screen virtual libraries for new, structurally diverse compounds that fit the pharmacophore or to guide the design of novel derivatives with improved properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational method used to correlate the chemical structures of a series of compounds with their biological activity. nih.gov By systematically modifying the adamantane core or the side chains and measuring the resulting activity, a mathematical model can be built. This model can predict the activity of yet-unsynthesized compounds, helping to prioritize the most promising candidates for synthesis and testing.

Structure-Based Drug Design (SBDD): This powerful approach is possible when the 3D structure of the target receptor is available, typically from X-ray crystallography or NMR spectroscopy.

Molecular Docking: In silico molecular docking programs can be used to place this compound and its derivatives into the receptor's binding site. springernature.com This allows researchers to visualize the specific molecular interactions—such as the hydrogen bonds formed by the hydroxyl and acetamide groups—that contribute to binding. By analyzing this docked pose, chemists can rationally design new modifications to enhance these interactions. For example, if a nearby pocket in the receptor is unfilled, the adamantane core could be substituted with a group that occupies that space to form additional favorable interactions, thereby increasing potency. nih.gov

Optimization strategies for a lead compound would involve the systematic modification of its structure. Based on SAR data and computational modeling, chemists would synthesize new analogues by:

Modifying the Adamantane Core: Introducing small substituents to probe for additional binding interactions or to fine-tune lipophilicity.

Altering the Functional Groups: Converting the hydroxyl or acetamide groups to other functionalities (e.g., esters, ethers, different amides) to optimize binding interactions and metabolic stability. nih.gov

Bioisosteric Replacement: Replacing parts of the molecule with structurally different but functionally similar groups (bioisosteres) to improve pharmacokinetic properties without losing potency.

Through iterative cycles of design, synthesis, and biological testing, these rational strategies can transform a promising lead compound into a highly optimized drug candidate. nih.govresearchgate.net

Enzymatic and Receptor Target Engagement Research of N 3 Hydroxyadamantan 1 Yl Acetamide Compounds

Dipeptidyl Peptidase-4 (DPP-4) Enzyme Inhibition by N-(3-Hydroxyadamantan-1-yl)acetamide Derivatives

Derivatives of this compound are notable for their potent inhibitory activity against Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis. The most prominent example is Vildagliptin, which incorporates this structural motif.

Mechanistic Investigations of DPP-4 Enzyme Inhibition

The mechanism of DPP-4 inhibition by this compound derivatives, such as Vildagliptin, involves the formation of a reversible covalent bond. The nitrile group present in many of these inhibitors interacts with the hydroxyl group of the catalytic serine residue (Ser630) in the active site of the DPP-4 enzyme. nih.gov Additionally, the protonated amino group of these molecules forms a salt bridge with the negatively charged side chains of glutamic acid residues Glu205 and Glu206, as well as interacting with Tyr662. nih.gov This dual interaction contributes to the potent and slow-binding inhibition of the enzyme. nih.gov

The adamantane (B196018) moiety itself plays a crucial role by occupying the S1 pocket of the enzyme, a hydrophobic pocket that accommodates the side chain of the penultimate amino acid of the substrate. The bulky and lipophilic nature of the adamantane cage enhances the binding affinity of the inhibitor to the enzyme.

Structural Determinants of Selectivity in DPP-4 Inhibition

The selectivity of DPP-4 inhibitors is critical to avoid off-target effects, particularly the inhibition of related enzymes such as DPP-8 and DPP-9. The adamantane structure in this compound derivatives is a key determinant of this selectivity. The rigid and bulky nature of the adamantane group provides a specific fit within the S1 pocket of DPP-4. researchgate.net

The precise orientation of the adamantane cage, along with the interactions of other functional groups with key amino acid residues, dictates the selectivity profile. For instance, interactions with residues like Arg125 and Arg358 in the S2 subsite can further enhance both potency and selectivity. nih.govnih.gov The design of derivatives often focuses on optimizing these interactions to achieve high selectivity for DPP-4 over other dipeptidyl peptidases. nih.gov

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Enzyme Modulation

Adamantyl carboxamide and acetamide (B32628) derivatives, including those based on the this compound scaffold, have been identified as potent inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). nih.gov This enzyme is responsible for the conversion of inactive cortisone (B1669442) to active cortisol in tissues, and its inhibition is a therapeutic target for metabolic disorders.

Research has led to the discovery of potent inhibitors with IC50 values in the nanomolar range. nih.gov For example, a hydroxy-substituted adamantyl acetamide derivative, BMS-816336, demonstrated an IC50 of 3.0 nM against human 11β-HSD1. acs.org

Differential Selectivity against 11β-HSD2

A crucial aspect of 11β-HSD1 inhibitor development is ensuring high selectivity over the isoform 11β-HSD2, which catalyzes the reverse reaction (cortisol to cortisone). Inhibition of 11β-HSD2 can lead to undesirable side effects. Adamantyl acetamide derivatives have been shown to be highly selective, with many compounds exhibiting no significant activity against 11β-HSD2 at concentrations where they potently inhibit 11β-HSD1. nih.govresearchgate.net For instance, BMS-816336 displayed over 10,000-fold selectivity for 11β-HSD1 over 11β-HSD2. acs.org This high degree of selectivity is attributed to the specific fit of the adamantane moiety within the active site of 11β-HSD1, which differs from that of 11β-HSD2.

Transient Receptor Potential Ankyrin 1 (TRPA1) Channel Antagonism

Recent studies have indicated that this compound can act as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. researchgate.net TRPA1 is a non-selective cation channel involved in the detection of noxious stimuli, making it a target for the development of analgesics.

An adamantyl analogue of paracetamol, which incorporates the this compound structure, has been shown to be a selective TRPA1 channel antagonist. researchgate.net This compound demonstrated analgesic properties, suggesting that its mechanism of action involves the inhibition of the TRPA1 channel. researchgate.net This finding opens up new avenues for the development of non-opioid analgesics based on the this compound scaffold.

Antimycobacterial Activity and Mycobacterial Target Pathways

Derivatives of this compound have also been investigated for their antimycobacterial activity. Specifically, N-(3-hydroxyadamantan-1-yl)indole-2-carboxamides have shown promising results against Mycobacterium tuberculosis. nih.gov

The introduction of a hydroxyl group on the adamantane moiety was explored to improve the water solubility of these compounds. nih.gov While some derivatives showed a decrease in activity compared to their non-hydroxylated counterparts, others, such as a dichloroindole derivative, proved to be highly active, with a minimum inhibitory concentration (MIC) of 1.32 μM. nih.gov

Genetic and lipid profiling studies suggest that a potential target for these compounds is the mycobacterial membrane protein large 3 (MmpL3). nih.gov MmpL3 is a transporter protein essential for the translocation of mycolic acid precursors across the plasma membrane, a critical step in the formation of the mycobacterial cell wall. nih.gov The inhibition of MmpL3 disrupts this process, leading to bacterial death.

| Compound Class | Target Enzyme/Receptor | Key Findings |

| This compound Derivatives | Dipeptidyl Peptidase-4 (DPP-4) | Potent, slow-binding, reversible covalent inhibition. Adamantane moiety occupies the S1 pocket. High selectivity over DPP-8 and DPP-9. |

| Adamantyl Carboxamide and Acetamide Derivatives | 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Potent inhibition with IC50 values in the nanomolar range. High selectivity over 11β-HSD2. |

| This compound Analogue | Transient Receptor Potential Ankyrin 1 (TRPA1) | Selective antagonism of the TRPA1 channel, leading to analgesic effects. |

| N-(3-Hydroxyadamantan-1-yl)indole-2-carboxamides | Mycobacterial Targets (e.g., MmpL3) | Antimycobacterial activity against M. tuberculosis. Potential inhibition of the MmpL3 transporter, disrupting cell wall synthesis. |

Inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3)

Research into novel therapeutic agents against Mycobacterium tuberculosis has identified the Mycobacterial Membrane Protein Large 3 (MmpL3) as a crucial target. MmpL3 is an essential transporter protein responsible for the translocation of trehalose (B1683222) monomycolate (TMM), a key precursor for mycolic acids, which are vital components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial cell death. The adamantane scaffold has been recognized as a promising feature in the design of MmpL3 inhibitors.

In this context, a series of N-(3-hydroxyadamantan-1-yl)-indole-2-carboxamide derivatives have been synthesized and evaluated for their antimycobacterial activity, with the hypothesis that they act as MmpL3 inhibitors. The introduction of a hydroxyl group to the adamantane moiety was intended to improve the physicochemical properties of the compounds, such as solubility, while maintaining or enhancing their inhibitory potential against MmpL3.

The antimycobacterial activity of these compounds was assessed by determining their minimum inhibitory concentration (MIC) against the drug-sensitive M. tuberculosis H37Rv strain. The results of these investigations have provided valuable insights into the structure-activity relationships (SAR) of this class of compounds.

Several of the synthesized N-(3-hydroxyadamantan-1-yl)-indole-2-carboxamide derivatives demonstrated significant antimycobacterial potency. For instance, compounds with specific substitutions on the indole (B1671886) ring showed promising activity. The table below summarizes the MIC values for a selection of these compounds against M. tuberculosis H37Rv.

Table 1: In Vitro Activity of N-(3-Hydroxyadamantan-1-yl)-indole-2-carboxamide Derivatives against M. tuberculosis H37Rv

| Compound ID | Substitution on Indole Ring | MIC (µM) |

| 8a | Unsubstituted | >93 |

| 8c | 4-Methoxy | 11.7 |

| 8e | 5-Methoxy | 11.2 |

| 8g | 7-Methoxy | 12.5 |

| 8h | 5-Chloro | >93 |

| 8i | 6-Bromo | 2.57 |

| 8j | 4,6-Dichloro | 1.32 |

| 8l | 4,6-Difluoro | 2.89 |

| Ethambutol | - | 4.89 |

Data sourced from Al-Sha'er et al., Bioorganic Chemistry, 2021. nih.gov

The research findings indicate that the nature and position of the substituent on the indole ring play a crucial role in the antimycobacterial activity of these compounds. For example, the unsubstituted analog 8a and the 5-chloro derivative 8h were found to be inactive. In contrast, halogen substitutions at the 4 and 6 positions of the indole ring, as seen in the dichloro- (8j ) and difluoro- (8l ) analogs, resulted in potent activity, with MIC values of 1.32 µM and 2.89 µM, respectively. nih.gov The 6-bromo substituted compound 8i also exhibited strong activity with an MIC of 2.57 µM. nih.gov These findings suggest that electron-withdrawing groups at these positions may be favorable for activity.

Methoxy (B1213986) substitution at various positions on the indole ring (8c , 8e , 8g ) conferred moderate activity. nih.gov Notably, the most potent compounds, 8i , 8j , and 8l , displayed greater activity than the first-line anti-TB drug ethambutol. nih.gov Docking studies of the active compounds into the MmpL3 active site were also performed to support the hypothesis that these compounds target MmpL3. nih.gov

Computational Chemistry and in Silico Approaches in N 3 Hydroxyadamantan 1 Yl Acetamide Research

Molecular Docking and Binding Mode Analysis of N-(3-Hydroxyadamantan-1-yl)acetamide Ligands

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how ligands like this compound and its derivatives interact with biological targets at the atomic level.

Research on adamantane-based ligands has utilized molecular docking to elucidate their binding modes within various protein targets. For instance, in studies of adamantane (B196018) derivatives targeting the thermosensory TRPM8 channel, docking simulations have successfully identified the key interactions within the menthol (B31143) binding pocket. nih.gov These simulations show that the bulky, lipophilic adamantane group readily occupies hydrophobic pockets, while other parts of the molecule form specific interactions with surrounding amino acid residues. nih.gov

In one such study focusing on an adamantane-based antagonist for the human TRPM8 channel, the adamantane group was found to make contact with residues such as V849, L853, F738, L1001, and Y1005. nih.gov The other part of the ligand, in this case, a biphenyl (B1667301) group, interacts with residues like R842, H845, I846, and W798. nih.gov These interactions, which are a mix of hydrophobic contacts, salt bridges, and π-cation interactions, anchor the ligand firmly in the binding site, explaining its antagonistic action. researchgate.net Similarly, docking studies of adamantane-linked triazoles as potential 11β-HSD1 inhibitors have been used to predict binding affinity and interactions with key active site residues. nih.gov The use of scoring functions, such as the Goldscore scoring function, helps to rank potential ligands based on their predicted fitness within the active site, guiding the selection of the most promising candidates for synthesis and further testing. nih.gov

| Interacting Residue | Interaction Type | Associated Ligand Moiety | Target Protein |

|---|---|---|---|

| F738, V849, L853 | Hydrophobic | Adamantane Group | hTRPM8 Channel |

| W798, I846 | Hydrophobic | Biphenyl Group | hTRPM8 Channel |

| R842, H845 | π-cation / Salt Bridge | Biphenyl Group | hTRPM8 Channel |

| L1001, Y1005 | Hydrophobic | Adamantane Group | hTRPM8 Channel |

Fragment-Based Drug Design (FBDD) Applications and Scaffold Hopping Methodologies

Fragment-Based Drug Design (FBDD) and scaffold hopping are powerful strategies in medicinal chemistry for the discovery of novel lead compounds. FBDD involves screening small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target; these fragments are then grown or combined to produce a more potent lead. mdpi.com Scaffold hopping aims to identify isofunctional structures with distinct molecular cores to access new chemical space and improve pharmacological properties. ub.eduuniroma1.it

The adamantane core, a key feature of this compound, is an attractive scaffold for both FBDD and scaffold hopping due to its rigid, three-dimensional structure and favorable physicochemical properties. researchgate.netresearchgate.net Its lipophilic nature allows it to effectively anchor ligands into hydrophobic pockets of target proteins. nih.gov In FBDD, the adamantane moiety can be considered a privileged fragment that provides a solid foundation for building more complex molecules.

Scaffold hopping has been successfully applied to adamantane-containing molecules to discover new classes of inhibitors. researchgate.net The strategy involves replacing the adamantane nucleus with diverse polycyclic structures that possess different shapes, sizes, and properties, while aiming to maintain the key pharmacophoric features necessary for biological activity. ub.edu This approach is valuable for navigating intellectual property landscapes and for overcoming issues with the parent scaffold, such as poor metabolic stability or off-target effects. Computational methods are essential for successful scaffold hopping, using techniques like 3D shape similarity searching and pharmacophore modeling to identify suitable replacement scaffolds. uniroma1.it

| Methodology | Description | Application to Adamantane Scaffolds | Key Advantage |

|---|---|---|---|

| Fragment-Based Drug Design (FBDD) | Screening small molecular fragments and optimizing hits by growing or linking. | The adamantane group can be used as a starting fragment to explore binding pockets. | Efficiently samples chemical space to find novel binding interactions. |

| Scaffold Hopping | Replacing the core structure (scaffold) of a known active compound with a different one. | Replacing the adamantane core with other polycycles to create novel, patentable compounds with improved properties. ub.edu | Discovery of new chemical series and circumvention of existing patents. |

| Bioisosteric Replacement | Swapping functional groups with other groups that have similar biological properties. | Modifying substituents on the adamantane ring to fine-tune activity and ADME properties. | Optimization of lead compounds for potency and drug-like characteristics. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR studies are invaluable for predicting the activity of newly designed compounds and for understanding the structural features that are critical for their function.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. mdpi.comnih.gov These methods correlate the biological activity of molecules with their 3D properties, such as steric and electrostatic fields. researchgate.net In a study of aminoadamantane analogues as influenza virus inhibitors, a 3D-QSAR CoMFA model was developed to establish a structure-activity relationship. nih.govnih.gov

The results of such studies are often visualized using contour maps, which indicate regions where modifications to the molecular structure are likely to enhance or diminish activity. For example, a CoMFA model might generate contour maps showing that:

Steric Fields: Green contours indicate regions where bulky groups are favored, while yellow contours show where they are disfavored. This could suggest, for instance, that a larger substituent at a specific position on the adamantane ring would improve binding affinity. nih.gov

Electrostatic Fields: Blue contours highlight areas where electropositive groups would increase activity, whereas red contours indicate a preference for electronegative groups. nih.gov

These models undergo rigorous statistical validation, using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²) to ensure their predictive power. mdpi.commdpi.com A statistically robust QSAR model can then be used to virtually screen new analogues of this compound, prioritizing the synthesis of compounds with the highest predicted activity. longdom.org

| QSAR Model | Key Parameters | Typical Validation Value | Interpretation |

|---|---|---|---|

| CoMFA | q² (Cross-validated r²) | > 0.5 | Indicates good internal predictive ability of the model. |

| CoMFA | r² (Non-cross-validated r²) | > 0.6 | Measures the goodness of fit of the model to the training data. |

| CoMSIA | q² (Cross-validated r²) | > 0.5 | Similar to CoMFA, assesses internal predictivity. |

| CoMSIA | r²_pred (External validation r²) | > 0.6 | Measures the model's ability to predict the activity of an external test set. |

Conformational Landscape Analysis and Molecular Dynamics Simulations

The adamantane molecule itself is virtually stress-free and extremely rigid, composed of three interconnected cyclohexane (B81311) rings, all in the stable chair conformation. youtube.comwikipedia.org This rigidity provides a fixed, predictable anchor for the functional groups attached to it. The carbon atoms in adamantane consist of six methylene (B1212753) (CH₂) groups and four methine (CH) groups at the bridgehead positions. yale.edu

MD simulations can provide insights into how molecules like this compound behave in a biological environment, such as in solution or near a protein binding site. These simulations model the movements of atoms and molecules over time, governed by a force field that describes their interactions. By running simulations, researchers can observe the stability of ligand-protein complexes, identify key dynamic interactions, and understand how the molecule's conformation adapts upon binding. For example, an MD simulation could reveal the preferential orientation of the hydroxyl and acetamide (B32628) groups and how they interact with surrounding water molecules or protein residues. Studies on related acetamide-containing molecules have used MD simulations lasting hundreds of nanoseconds to confirm the stability of docking poses and analyze ligand-receptor interactions in detail. mdpi.com

| Structural Feature | Description | Conformational Implication |

|---|---|---|

| Adamantane Core | Tricyclic alkane composed of three fused cyclohexane rings. yale.edu | Highly rigid and sterically demanding scaffold. youtube.com |

| Cyclohexane Rings | All four rings within the adamantane structure are in the chair conformation. wikipedia.org | Contributes to the overall low strain and high stability of the molecule. |

| Bridgehead Carbons | Four tertiary (methine) carbon atoms at the junctions of the rings. yale.edu | Key positions for substitution to orient functional groups in a tetrahedral-like geometry. |

| Acetamide Linker | -NH-C(=O)-CH₃ group attached to a bridgehead carbon. | Contains rotatable bonds, providing localized flexibility to the molecule. |

Advanced Analytical Methodologies for N 3 Hydroxyadamantan 1 Yl Acetamide and Its Derivatives

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure, weight, and functional groups present in N-(3-Hydroxyadamantan-1-yl)acetamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of this compound. slideshare.net Both ¹H and ¹³C NMR spectroscopy provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. researchgate.net

In ¹H NMR, the chemical shifts, integration, and multiplicity of the signals correspond to the different types of protons in the adamantane (B196018) cage, the acetamide (B32628) group, and the hydroxyl group. The protons on the adamantane cage typically appear as a series of complex multiplets in the upfield region of the spectrum. The methyl protons of the acetamide group would present as a singlet, while the N-H proton would also be a singlet, with its chemical shift being solvent-dependent. The O-H proton of the hydroxyl group would similarly appear as a singlet.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. researchgate.net The spectrum would show distinct signals for the quaternary carbons of the adamantane cage, as well as the methine, and methylene (B1212753) carbons. The carbonyl carbon of the acetamide group would appear at a characteristic downfield chemical shift. The carbon bearing the hydroxyl group and the carbon attached to the nitrogen of the acetamide group would also have distinct chemical shifts. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for more detailed structural assignments by establishing proton-proton and proton-carbon correlations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Adamantane CH | 1.5 - 2.2 | 30 - 50 |

| Adamantane CH₂ | 1.5 - 2.2 | 30 - 50 |

| Adamantane C-OH | - | ~70 |

| Adamantane C-NH | - | ~55 |

| Acetamide CH₃ | ~1.9 | ~24 |

| Acetamide C=O | - | ~170 |

| Acetamide NH | Variable | - |

| Hydroxyl OH | Variable | - |

Note: These are approximate chemical shift values and can vary based on the solvent and other experimental conditions.

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and to gain structural information through fragmentation analysis of this compound. The exact mass of the compound is 209.14158 g/mol . chemicalbridge.co.uk High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the elemental composition of the molecule.

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for the analysis of such compounds. In the mass spectrum, the molecular ion peak ([M]⁺) or the protonated molecule ([M+H]⁺) would be observed, confirming the molecular weight. The fragmentation pattern provides valuable structural information. For instance, the loss of water (H₂O) from the hydroxyl group, or the loss of the acetamide group are plausible fragmentation pathways that can be observed. The fragmentation of the adamantane cage itself can also produce a characteristic pattern of fragment ions. nih.gov Studies on similar adamantane derivatives have shown that hydroxylation on the adamantane ring is a common metabolic pathway, and MS is crucial in identifying these metabolites. nih.gov

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for this compound would include:

O-H stretch: A broad and intense band in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl group. pressbooks.publibretexts.org

N-H stretch: A moderate to sharp band around 3300 cm⁻¹ is characteristic of the N-H bond in the secondary amide. libretexts.org

C-H stretch: Strong absorptions in the 2850-3000 cm⁻¹ range are due to the C-H stretching vibrations of the adamantane cage. libretexts.org

C=O stretch (Amide I band): A strong, sharp absorption band typically appears around 1650 cm⁻¹, which is characteristic of the carbonyl group in a secondary amide. pressbooks.pub

N-H bend (Amide II band): This band is usually found around 1550 cm⁻¹.

C-N stretch: This absorption is typically observed in the 1200-1350 cm⁻¹ region.

C-O stretch: The stretching vibration of the C-O bond of the hydroxyl group would appear in the 1000-1250 cm⁻¹ range. vscht.cz

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) |

| Hydroxyl | O-H stretch | 3200 - 3600 (broad) |

| Amide | N-H stretch | ~3300 |

| Alkane | C-H stretch | 2850 - 3000 |

| Amide | C=O stretch (Amide I) | ~1650 |

| Amide | N-H bend (Amide II) | ~1550 |

| Amide | C-N stretch | 1200 - 1350 |

| Alcohol | C-O stretch | 1000 - 1250 |

Advanced Chromatographic Separations for Purity Profiling and Isolation

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, as well as for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity profiling and quantitative analysis of this compound and its derivatives. jfda-online.com Reversed-phase HPLC (RP-HPLC) is a particularly suitable method for such compounds. researchgate.net

In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The retention of adamantane derivatives is influenced by the nature, number, and position of substituents. researchgate.net For this compound, the presence of the polar hydroxyl and acetamide groups will affect its retention behavior. The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, along with additives like buffers or ion-pairing agents, can be optimized to achieve good separation. rasayanjournal.co.in

Due to the lack of a strong chromophore in the adamantane structure, UV detection can be challenging. google.com Derivatization with a UV-active or fluorescent tag may be necessary for sensitive detection. researchgate.net Alternatively, detectors such as a Refractive Index (RI) detector, Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD) can be employed. researchgate.net HPLC coupled with mass spectrometry (LC-MS) provides a powerful tool for both separation and identification of the compound and its impurities. rasayanjournal.co.in

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique that can be used for the analysis of this compound, particularly after derivatization to increase its volatility. researchgate.net The polar nature of the hydroxyl and amide groups makes the underivatized compound less suitable for direct GC analysis. sigmaaldrich.com

Chemical derivatization is often employed to convert the analyte into a more volatile and thermally stable form. jfda-online.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method to derivatize hydroxyl and amide groups. sigmaaldrich.com Acylation or alkylation are other potential derivatization strategies. jfda-online.com The resulting derivatives can be readily separated on a GC column and detected with high sensitivity by the mass spectrometer. GC-MS analysis provides both retention time information for quantification and a mass spectrum for structural confirmation and identification of impurities. nih.gov

Impurity Profiling and Degradation Pathway Elucidation in Related Gliptin Compounds

The chemical stability of active pharmaceutical ingredients (APIs) is a critical quality attribute that can impact their safety and efficacy. Forced degradation studies are essential for identifying potential degradation products and elucidating degradation pathways. This information is crucial for developing stable formulations and establishing appropriate analytical methods for quality control. For gliptins, a class of dipeptidyl peptidase-4 (DPP-4) inhibitors, extensive research has been conducted to understand their degradation profiles under various stress conditions, including hydrolysis (acidic, basic, neutral), oxidation, photolysis, and thermal stress. Advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), are instrumental in separating, identifying, and characterizing the resulting impurities and degradants.

Vildagliptin

Vildagliptin, which is chemically (2S)-1-[N-(3-hydroxyadamantan-1-yl)glycyl]-pyrrolidin-2-carbonitrile, is susceptible to degradation under hydrolytic and oxidative stress. scholasticahq.comnih.gov Forced degradation studies have been systematically performed to map its degradation pathways.

Under acidic conditions (e.g., 1.0 M HCl at 80°C), one major degradation product is typically observed. scholasticahq.comtandfonline.com In contrast, basic hydrolysis (e.g., 0.1 M NaOH at room temperature) leads to the formation of multiple degradants. scholasticahq.comtandfonline.com Oxidative stress, induced by agents like hydrogen peroxide (H₂O₂), also results in several degradation products. scholasticahq.comtandfonline.comtandfonline.com Vildagliptin has shown relative stability under neutral hydrolysis, thermal, and photolytic conditions, with no significant degradation observed. scholasticahq.com

The presence of common pharmaceutical excipients, such as microcrystalline cellulose, magnesium stearate, and lactose, has been found to influence the degradation profile of Vildagliptin, generally decreasing the percentage of degradation. scholasticahq.com Advanced analytical methods, particularly reverse-phase HPLC (RP-HPLC) coupled with UV and MS detectors, have been developed for the optimal separation and identification of these degradants. nih.govtandfonline.com

Table 1: Summary of Vildagliptin Degradation Products Identified under Various Stress Conditions

| Degradant Identifier | Stress Condition | Relative Retention Time (RRT) | m/z ([M+H]⁺) | Proposed Structure |

|---|---|---|---|---|

| DP1 | Acidic (1.0 M HCl) | 1.3 | 304 | 2-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (B96141) tandfonline.com |

| DP2 | Basic (0.1 M NaOH) | 1.2 | 337.2 | 1-(((1S, 3S, 5S, 7S)-1,3-dihydroxyadamantan-2-yl)glycyl)pyrrolidine-2-carboxamide tandfonline.com |

| DP3 | Basic (0.1 M NaOH) | 0.6 | 321.1 | 1-(((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycyl)pyrrolidine-2-carboxamide tandfonline.com |

| DP4 | Basic (0.1 M NaOH) | 0.4 | 322.6 | (1,4-dioxo-1,4,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl)glycylproline tandfonline.com |

| DP5 | Oxidative (3% H₂O₂) | 0.38 | 241.1 | N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) glycinate (B8599266) tandfonline.com |

This table is interactive. You can sort and filter the data.

Sitagliptin

Sitagliptin has been shown to be susceptible to degradation in strongly acidic, alkaline, and oxidative environments. nih.govsci-hub.se Forced degradation studies under acidic conditions (e.g., 2.5 M HCl at 60°C) led to the formation of two primary degradation products, DP1 and DP2. ufrgs.brresearchgate.net The degradation kinetics were observed to follow a first-order reaction model. nih.gov

The structural characterization of these products was achieved using Ultra-Performance Liquid Chromatography (UPLC) coupled with UV and mass spectrometry (UPLC-UV/MS). ufrgs.brresearchgate.net The mass analysis revealed molecular ions for DP1 and DP2 at m/z 193.08 and m/z 237.10, respectively, indicating specific cleavage and modification of the parent Sitagliptin molecule (m/z 408.15). researchgate.net Additionally, other studies have identified and characterized previously unreported impurities using mass and NMR spectroscopy. ijpsr.com Interactions with excipients, such as fumaric acid and lactose, have also been reported, leading to potential degradation pathways like the Michael addition and Maillard reaction. nih.gov

Table 2: Characterized Degradation Products of Sitagliptin

| Degradant Identifier | Stress Condition | Analytical Method | Key Findings |

|---|---|---|---|

| DP1 | Acidic (2.5 M HCl, 60°C) | UPLC-UV/MS | Formation of a product with m/z 193.08. ufrgs.brresearchgate.net |

| DP2 | Acidic (2.5 M HCl, 60°C) | UPLC-UV/MS | Formation of a product with m/z 237.10. ufrgs.brresearchgate.net |

| Impurity 1 | Stress Study | Mass and NMR Spectroscopy | 3-(trifluoromethyl)-6, 7-dihydro scholasticahq.comufrgs.brijpsr.comtriazolo[4, 3-a]pyrazin-8(5H)-one ijpsr.com |

| Impurity 2 | Stress Study | Mass and NMR Spectroscopy | (2E)-1-[3-(trifluoromethyl)-5, 6-dihydro scholasticahq.comufrgs.brijpsr.comtriazolo[4, 3-a]pyrazin-7(8H)-yl]-4-(2, 4, 5-trifluorophenyl)but-2-en-1-one ijpsr.com |

This table is interactive. You can sort and filter the data.

Saxagliptin

The degradation profile of Saxagliptin is notably complex, with a primary degradation pathway involving a thermodynamically favored intramolecular cyclization to form a cyclic amidine. capes.gov.br This conversion is significantly influenced by the solvent and can be autocatalytic. capes.gov.br Further studies on solid dosage forms have identified other major degradation products, including an epimer of the cyclic amidine (ESCA) and a formyl amide (SFA). researchgate.net

The degradation kinetics in solid forms are intricate and depend on factors such as temperature, relative humidity, and the micro-environmental pH, which can be altered by the degradation of excipients like polyethylene (B3416737) glycol (PEG). researchgate.net Comprehensive forced degradation studies under hydrolytic (acidic, alkaline, neutral), oxidative, photolytic, and thermal stress conditions have been performed as per ICH guidelines. researchgate.netoup.com The structural elucidation of seven major degradation products was accomplished using liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). researchgate.net

Table 3: Major Degradation Products of Saxagliptin

| Degradant Identifier | Formation Condition | Key Characteristics |

|---|---|---|

| Cyclic Amidine (SCA) | Intramolecular Cyclization | Thermodynamically favored product. capes.gov.br |

| Epi-cyclic Amidine (ESCA) | Solid-State Degradation | Formation is dependent on micro-environmental pH. researchgate.net |

| Formyl Amide (SFA) | Solid-State Degradation | Identified in active film-coated tablets. researchgate.net |

This table is interactive. You can sort and filter the data.

Linagliptin's stability has been assessed through forced degradation studies, which revealed its susceptibility to acidic and oxidative conditions. nih.gov Under acidic hydrolysis, two significant degradation products were formed. nih.gov Oxidative stress generated a more complex profile with several impurities being produced. nih.gov The drug, however, demonstrated notable stability against alkaline hydrolysis, heat, and light exposure. nih.gov

The identification and characterization of these degradation products were carried out using UPLC coupled with photodiode array (PDA) and mass spectrometry detectors. nih.gov Research has also focused on identifying and quantifying process-related impurities, with one study identifying a novel acidic degradation product and proposing a formation mechanism. pnrjournal.com Another study characterized an oxidative stress degradant as an adduct of linagliptin and water using LC-MS. rasayanjournal.co.in

Table 4: Summary of Linagliptin Degradation Findings

| Stress Condition | Number of Major Degradants | Analytical Technique |

|---|---|---|

| Acid Hydrolysis | 2 | UPLC-PDA-MS nih.gov |

| Alkaline Hydrolysis | Stable | UPLC-PDA-MS nih.gov |

| Oxidative Stress | >5 | UPLC-PDA-MS nih.gov |

| Thermal Stress | Stable | UPLC-PDA-MS nih.gov |

This table is interactive. You can sort and filter the data.

Emerging Research Frontiers and Future Perspectives for N 3 Hydroxyadamantan 1 Yl Acetamide

Prospectives for Novel Therapeutic Applications

While N-(3-Hydroxyadamantan-1-yl)acetamide is well-established as a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like Vildagliptin and Saxagliptin for type 2 diabetes, its structural framework is a promising starting point for a much broader range of therapeutic agents. nih.goveurekaselect.com The inherent stability and lipophilicity conferred by the adamantane (B196018) moiety are being leveraged in the exploration of treatments for a multitude of complex diseases. nih.govnih.gov

Current research on structurally related adamantane-acetamide derivatives reveals significant potential in several key areas:

Oncology: Novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives have demonstrated potent in vitro anti-proliferative activity against various human cancer cell lines. nih.govmdpi.com Specific derivatives have shown efficacy against cervical (HeLa), breast (MCF7), and liver (HepG2) cancer cells, inducing apoptosis through caspase-dependent pathways. nih.gov This suggests that the adamantane-acetamide scaffold could be a foundational element for a new class of anti-cancer agents.

Neurodegenerative and CNS Disorders: The adamantane skeleton is a component of clinically approved drugs for neurological conditions, such as Memantine (B1676192) for Alzheimer's disease. nih.goveurekaselect.com The neuroprotective and neuroplastic properties of new adamantane derivatives are an active area of investigation. nih.gov Future research may focus on modifying the this compound structure to target CNS receptors like the NMDA receptor or to modulate neuroinflammation, offering potential therapies for a range of neurodegenerative disorders. publish.csiro.aunih.govnih.gov

Inflammation and Pain: Adamantane-containing compounds are being explored as antagonists for purinergic receptors, such as P2X7, which are implicated in pain and inflammation. publish.csiro.auresearchgate.net By functionalizing the core acetamide (B32628) structure, researchers aim to develop novel, non-opioid analgesics and anti-inflammatory drugs that target these pathways.

Antiviral Agents: The first successful adamantane-based drug, Amantadine (B194251), was an antiviral agent. nih.govontosight.ai This historical success continues to inspire the design of new adamantane derivatives. Computer-aided drug design and virtual screening have identified adamantane conjugates as potential inhibitors of viral targets, including the main protease (Mpro) of SARS-CoV-2. ijmronline.org

The table below summarizes key findings for adamantane-acetamide derivatives in oncology research.

| Derivative Class | Cell Line | Activity | Key Findings |

| N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides | HepG2 (Liver Cancer) | IC₅₀ = 10.56 µM | Induces apoptosis via activation of caspase-3 and caspase-8. nih.gov |

| HeLa (Cervical Cancer) | IC₅₀ = 17.65 µM | A derivative with an N-benzene substituent showed the strongest cytotoxic activity. nih.gov | |

| MCF7 (Breast Cancer) | Moderate Activity | Demonstrates broad potential across different cancer types. nih.gov |

Development of Sustainable and Scalable Synthetic Methodologies

The growing emphasis on environmental responsibility in the pharmaceutical industry necessitates a shift away from traditional synthetic methods that often rely on hazardous reagents and generate significant waste. archivepp.com The future synthesis of this compound and its derivatives will increasingly incorporate the principles of green chemistry to create more efficient, safer, and environmentally benign processes. yale.edu

Key areas for innovation include:

Catalysis: Moving from stoichiometric reagents, such as strong oxidizers like potassium permanganate (B83412) used in some traditional adamantane functionalization routes, to highly selective catalytic methods is a primary goal. acs.orgmagtechjournal.com The use of biocatalysts (enzymes) or recyclable transition metal catalysts can offer high selectivity under mild conditions, significantly improving the atom economy and reducing waste. youtube.comdokumen.pub

Safer Solvents and Reaction Conditions: The replacement of conventional volatile organic compounds (VOCs) with greener alternatives like water, bio-based solvents, or supercritical fluids is crucial. archivepp.com Furthermore, adopting energy-efficient techniques such as microwave-assisted synthesis or continuous flow processing can reduce reaction times, minimize energy consumption, and allow for better process control and scalability. archivepp.comdokumen.pub

Reduction of Derivatives: A core principle of green chemistry is to minimize or avoid the use of protecting groups, which add steps and generate waste. acs.orgyoutube.com Developing more selective reactions that can functionalize the adamantane core or modify the acetamide group without the need for protection/deprotection steps is a key research frontier. youtube.com

This table compares traditional synthetic approaches with prospective green methodologies.

| Synthesis Aspect | Traditional Approach | Green Chemistry Approach |

| Reagents | Use of stoichiometric amounts of strong acids (e.g., fuming nitric acid) and oxidants. researchgate.netresearchgate.net | Employment of selective and recyclable catalysts (e.g., biocatalysts, heterogeneous metal catalysts). acs.org |

| Solvents | Reliance on conventional organic solvents (e.g., dichloromethane). nih.gov | Utilization of water, bio-based solvents, or solvent-free conditions. archivepp.com |

| Energy | Conventional heating requiring significant energy input over long reaction times. | Energy-efficient methods like microwave irradiation or continuous flow processing. dokumen.pub |

| Process | Multi-step batch processes often involving protection/deprotection steps. youtube.com | One-pot reactions, streamlined processes, and elimination of derivatization steps. dokumen.pub |

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming pharmaceutical research from early-stage discovery to process optimization. jopir.innih.gov For this compound, these computational tools offer a powerful route to accelerate the design of novel derivatives and refine their synthetic pathways.

Future applications of AI and ML in this context include:

De Novo Drug Design: Generative AI models can design entirely new molecules from the ground up. jopir.inharvard.edu By providing the adamantane-acetamide scaffold as a starting point and defining desired properties (e.g., high binding affinity for a specific cancer target, low predicted toxicity), these algorithms can generate vast libraries of novel, synthesizable candidates for further investigation.

Predictive Modeling for Lead Optimization: A major bottleneck in drug development is the experimental determination of a compound's properties. ML models can be trained on existing chemical data to accurately predict critical attributes such as biological activity, solubility, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles directly from a molecule's structure. nih.govnih.gov This allows for rapid in silico screening and prioritization of the most promising derivatives of this compound before committing to costly and time-consuming laboratory synthesis.